molecular formula C8H14O3 B13130444 2,4,4-Trimethyl-3-oxopentanoic acid CAS No. 53333-24-7

2,4,4-Trimethyl-3-oxopentanoic acid

Cat. No.: B13130444
CAS No.: 53333-24-7
M. Wt: 158.19 g/mol
InChI Key: NVBMXONDBOFHAJ-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-3-oxopentanoic acid is an organic compound with the molecular formula C8H14O3. It is characterized by the presence of a carboxylic acid group and a ketone group within its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-3-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of 2,4,4-trimethyl-3-pentanone with a suitable oxidizing agent to introduce the carboxylic acid functionality. Another method involves the use of Grignard reagents to form the desired product through a series of steps involving intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using catalysts to enhance the efficiency and yield of the process. The choice of solvents, temperature, and pressure conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-3-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the alpha position relative to the carbonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of higher carboxylic acids.

    Reduction: Formation of 2,4,4-trimethyl-3-hydroxypentanoic acid.

    Substitution: Formation of halogenated derivatives or amine-substituted products.

Scientific Research Applications

2,4,4-Trimethyl-3-oxopentanoic acid is a chemical compound with the molecular formula C8H14O3 . While specific applications of this compound itself are not extensively documented in the provided search results, its derivatives, particularly esters, have notable applications, especially in the realm of coatings and paints .

Applications of Derivatives
Coalescing Agents in Latex Paints:* Esters of this compound are effective as coalescing agents in waterborne coating compositions like latex paints . Coalescing agents work by reducing the minimum film-forming temperature (MFFT) of the latex emulsion polymer, which allows the formation of a continuous film at lower temperatures .
Reactive Coalescents:* These esters can act as reactive coalescents, meaning they participate in crosslinking reactions within the film, especially under UV exposure, which improves the film's properties .
Advantages over Traditional Coalescents:* Compared to traditional coalescing aids like 2,2,4-trimethylpentane-1,3-diol monoisobutyrate (Texanol), 2,4,4-trimethyl-3-oxopentanoate esters offer advantages such as lower volatility and odor due to their higher boiling points .
Preparation:* These esters can be synthesized by reacting 2,2,4,4-tetramethyl-1,3-cyclobutanedione with an alcohol (ROH) in the presence of alkaline materials .

Table 1: Coalescent Properties of 2,2,4-trimethyl-3-oxopentanoic acid esters

PropertyDescription
Coalescing AgentReduces the minimum film-forming temperature (MFFT) of latex emulsions, facilitating continuous film formation .
Reactive Under UV ExposureCrosslinks within the film when exposed to UV radiation, enhancing film properties .
VolatilityLower volatility compared to some traditional coalescents due to higher boiling points .
OdorLess odiferous than some traditional coalescents .
CompatibilityCan be blended with other coalescing agents to modify handling and storage properties .

Case Studies
While the search results do not provide specific case studies, the patent literature indicates the practicality of 2,2,4-trimethyl-3-oxopentanoic acid esters as coalescing agents in latex paint formulations, with performance comparable to or better than existing solutions like Texanol. The ability to crosslink under UV exposure is a particularly valuable property, suggesting applications in coatings where enhanced durability and resistance are required.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-3-oxopentanoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-3-oxopentanoic acid
  • 3-Oxopentanoic acid
  • 2-Hydroxybutanoic acid

Uniqueness

2,4,4-Trimethyl-3-oxopentanoic acid is unique due to the presence of three methyl groups, which confer steric hindrance and influence its reactivity compared to similar compounds. This structural feature can affect its interaction with enzymes and other molecules, making it a valuable compound for specific applications in research and industry.

Biological Activity

2,4,4-Trimethyl-3-oxopentanoic acid (C8H14O3), also known as a derivative of ketone fatty acids, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes multiple methyl groups and a ketone functional group, influencing its reactivity and interactions with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H14O3\text{C}_8\text{H}_{14}\text{O}_3

This structure features:

  • A pentanoic acid backbone.
  • Two methyl groups at the 2nd and 4th positions.
  • A ketone group at the 3rd position.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. Key areas of interest include:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit moderate antitumor properties. For instance, studies have shown that certain fatty acid derivatives can inhibit cancer cell proliferation in vitro, suggesting a potential role as an anticancer agent .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness is often compared to standard antibiotics, showing promising results in inhibiting growth at certain concentrations .
  • Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX), which are instrumental in the inflammatory process .

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines including U2OS (osteosarcoma) and HT29 (colon adenocarcinoma). The results indicated:

  • IC50 Values :
    • U2OS: 22 µM
    • HT29: 32 µM
      This suggests that the compound has a selective cytotoxic effect on these cancer cells while being less toxic to normal cells .

Antimicrobial Activity

In a comparative analysis against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited significant inhibition:

  • Minimum Inhibitory Concentration (MIC) : Values ranged from 8 to 16 µg/mL depending on the strain tested. This positions it as a potential candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

Research into the anti-inflammatory properties revealed that:

  • The compound showed inhibition of COX enzymes with an IC50 value comparable to established anti-inflammatory drugs. This suggests its utility in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntitumorIC50 values: U2OS (22 µM), HT29 (32 µM)
AntimicrobialMIC against MRSA: 8–16 µg/mL
Anti-inflammatoryCOX inhibition comparable to standards

Properties

CAS No.

53333-24-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,4,4-trimethyl-3-oxopentanoic acid

InChI

InChI=1S/C8H14O3/c1-5(7(10)11)6(9)8(2,3)4/h5H,1-4H3,(H,10,11)

InChI Key

NVBMXONDBOFHAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(C)(C)C)C(=O)O

Origin of Product

United States

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